molecular formula C7H6FNO2 B1196357 2-Amino-6-fluorobenzoic acid CAS No. 434-76-4

2-Amino-6-fluorobenzoic acid

Cat. No. B1196357
CAS RN: 434-76-4
M. Wt: 155.13 g/mol
InChI Key: RWSFZKWMVWPDGZ-UHFFFAOYSA-N
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Description

2-Amino-6-fluorobenzoic acid is a biochemical reagent that can be used as a biological material or organic compound for life science related research .


Synthesis Analysis

2-Amino-6-fluorobenzoic acid has been used in the synthesis of a novel benzamide with potent neuroleptic activity . The condensation of 2-amino-6-fluorobenzoic acid methyl ester and (4-fluorophenyl) acetyl chloride with N,N-dimethylamino-4-pyridine in CH2Cl2 gives 2-fluoro-6-[2-(4-fluoro-phenyl)-acetylamino]-benzoic acid methyl ester in 61% yield .


Molecular Structure Analysis

The molecular formula of 2-Amino-6-fluorobenzoic acid is C7H6FNO2 .


Chemical Reactions Analysis

2-Amino-6-fluorobenzoic acid is an easily accessible synthon for the construction of monofluorinated heterocycles . Reactions of 2,3,4,6-tetra-O-acetyl-n-D_glucopyranosyl bromide with p-hydroxybenzaldehyde, trifluoromethyl and fluoro substituted aniline and 2-amino-6-fluorobenzoic acid have been reported .


Physical And Chemical Properties Analysis

2-Amino-6-fluorobenzoic acid appears as a white to light yellow crystal powder . It has a molecular weight of 155.13 . The melting point ranges from 166.0 to 171.0 °C .

Scientific Research Applications

Synthesis of Neuroleptic Agents

2-Amino-6-fluorobenzoic acid: is utilized in the synthesis of benzamides, which are compounds with potent neuroleptic activity. These agents are important in the treatment of psychiatric disorders such as schizophrenia. The compound’s ability to introduce a fluorine atom into the benzamide structure is crucial because fluorine can significantly alter the biological activity of pharmaceuticals .

Creation of Monofluorinated Heterocycles

The compound serves as a synthon for constructing monofluorinated heterocycles. These structures are valuable in medicinal chemistry due to their pharmacological properties. Monofluorinated heterocycles are often found in drugs that have antiviral, antibacterial, and anticancer activities .

Intermediate for Dyes and Pigments

In the chemical industry, 2-Amino-6-fluorobenzoic acid is used as an intermediate in the production of dyes and pigments. The presence of the amino group allows for easy binding with other compounds, making it a versatile component in creating a wide range of colors for industrial applications .

Pharmaceutical Drug Synthesis

This compound is integral in the pharmaceutical industry for synthesizing various drugs. Its applications extend to the creation of antiviral, antifungal, and antibacterial agents, showcasing its versatility in drug development .

Organic Synthesis Building Block

2-Amino-6-fluorobenzoic acid: is a building block in organic synthesis. Its reactivity with other organic molecules makes it a valuable starting material for synthesizing more complex organic compounds. This is particularly useful in developing new materials and chemicals with specific desired properties .

Synthesis of Fluoro-Substituted Compounds

The compound is used to synthesize 2-Fluoro-6-iodobenzoic acid , a substance with applications in further chemical reactions. The introduction of iodine and fluorine into the benzoic acid framework can lead to the development of novel compounds with potential applications in various fields, including materials science .

Safety and Hazards

2-Amino-6-fluorobenzoic acid may cause skin irritation, serious eye irritation, and respiratory irritation . Safety measures include wearing protective gloves, eye protection, face protection, and avoiding breathing dust/fume/gas/mist/vapors/spray .

properties

IUPAC Name

2-amino-6-fluorobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6FNO2/c8-4-2-1-3-5(9)6(4)7(10)11/h1-3H,9H2,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWSFZKWMVWPDGZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)F)C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6FNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60963006
Record name 2-Amino-6-fluorobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60963006
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

155.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Amino-6-fluorobenzoic acid

CAS RN

434-76-4
Record name 2-Amino-6-fluorobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60963006
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Amino-6-fluorobenzoic acid
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods

Procedure details

56 parts of 2-amino-6-fluoro-benzonitrile, 33 parts of sodium hydroxide, 250 parts of water and 20 parts by volume of ethanol are refluxed for 8 hours. The pH is then brought to 3-4 with 20 percent strength by weight aqueous sulfuric acid and the precipitate formed is filtered off, washed with water and dried. The aqueous phase is extracted with methylene chloride, the solvent is stripped off under reduced pressure and the residue is dried, also under reduced pressure. In this way, a total of 58 parts of 6-fluoroanthranilic acid (90.9% of theory), of solidification point 165°-167° C., is obtained.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the primary use of 2-amino-6-fluorobenzoic acid in chemical synthesis?

A1: 2-amino-6-fluorobenzoic acid serves as a crucial building block in organic synthesis. The research paper demonstrates its utility as a precursor for synthesizing more complex molecules, particularly 2-fluoro-6-iodobenzoic acid []. This highlights its importance in constructing molecules with specific substitutions, potentially for applications in pharmaceuticals or material science.

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